Cas no 71486-02-7 ((2S)-1-Iodo-2,3-dimethylbutane)

(2S)-1-Iodo-2,3-dimethylbutane is a chiral alkyl iodide with the molecular formula C₆H₁₃I, characterized by its stereogenic center at the 2-position. This compound is primarily utilized in organic synthesis as a building block for the introduction of the 2,3-dimethylbutyl group in stereoselective reactions. Its high reactivity in nucleophilic substitutions, coupled with its defined stereochemistry, makes it valuable for constructing complex chiral molecules. The iodine moiety facilitates efficient coupling in cross-coupling reactions, while the branched alkyl structure enhances steric control in reaction pathways. Proper handling under inert conditions is recommended due to its sensitivity to light and potential decomposition. Suitable for applications in pharmaceuticals and asymmetric synthesis.
(2S)-1-Iodo-2,3-dimethylbutane structure
71486-02-7 structure
Product name:(2S)-1-Iodo-2,3-dimethylbutane
CAS No:71486-02-7
MF:C6H13I
MW:212.071
CID:2844425
PubChem ID:10976758

(2S)-1-Iodo-2,3-dimethylbutane Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-Iodo-2,3-dimethylbutane
    • (s)-2,3-dimethyliodobutane
    • 71486-02-7
    • DTXCID10401286
    • DTXSID60450466
    • Butane, 1-iodo-2,3-dimethyl-, (S)-
    • Inchi: InChI=1S/C6H13I/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1
    • InChI Key: DLOFUBIPWFBYNG-ZCFIWIBFSA-N

Computed Properties

  • Exact Mass: 212.00620Da
  • Monoisotopic Mass: 212.00620Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 41.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 3.6

(2S)-1-Iodo-2,3-dimethylbutane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I542340-50mg
(2S)-1-Iodo-2,3-dimethylbutane
71486-02-7
50mg
$953.00 2023-05-18
TRC
I542340-250mg
(2S)-1-Iodo-2,3-dimethylbutane
71486-02-7
250mg
$ 4500.00 2023-09-07
TRC
I542340-100mg
(2S)-1-Iodo-2,3-dimethylbutane
71486-02-7
100mg
$1642.00 2023-05-18
TRC
I542340-10mg
(2S)-1-Iodo-2,3-dimethylbutane
71486-02-7
10mg
$207.00 2023-05-18

(2S)-1-Iodo-2,3-dimethylbutane Related Literature

Additional information on (2S)-1-Iodo-2,3-dimethylbutane

Comprehensive Guide to (2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7): Properties, Applications, and Market Insights

(2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7) is a chiral organic compound with significant relevance in synthetic chemistry and pharmaceutical research. This iodinated alkane, characterized by its stereocenter at the second carbon, is widely utilized in asymmetric synthesis and as a building block for complex molecules. Its molecular formula is C6H13I, and it exhibits unique reactivity due to the presence of the iodine atom, making it valuable for nucleophilic substitution reactions.

The compound's chiral purity and stereoselective applications have garnered attention in recent years, particularly in the development of enantiomerically pure pharmaceuticals. Researchers often search for "synthesis of (2S)-1-Iodo-2,3-dimethylbutane" or "CAS 71486-02-7 applications," reflecting its growing importance in fine chemical production. The compound's stability under controlled conditions and its role in C-C bond formation reactions make it a versatile reagent.

One of the trending topics in organic chemistry is the demand for sustainable chiral auxiliaries, and (2S)-1-Iodo-2,3-dimethylbutane fits into this niche due to its recoverability in certain catalytic cycles. Its use in steroselective alkylation processes aligns with the industry's shift toward greener methodologies. Frequently asked questions like "How to store (2S)-1-Iodo-2,3-dimethylbutane?" highlight practical concerns—it is typically stored under inert conditions to prevent degradation.

In pharmaceutical applications, this compound serves as a precursor for active pharmaceutical ingredients (APIs) with specific stereochemical requirements. Its role in constructing terpene derivatives and flavor compounds is another area of interest, especially in the fragrance industry. Searches for "71486-02-7 supplier" or "buy (2S)-1-Iodo-2,3-dimethylbutane" indicate its commercial demand among specialty chemical vendors.

The market for chiral building blocks like (2S)-1-Iodo-2,3-dimethylbutane is expanding, driven by advancements in asymmetric catalysis and drug discovery. Analytical techniques such as HPLC and NMR are critical for verifying its enantiomeric purity, a key concern for buyers. Discussions on forums often revolve around "alternative reagents to (2S)-1-Iodo-2,3-dimethylbutane," though its efficiency in certain transformations remains unmatched.

From a regulatory perspective, CAS 71486-02-7 is not classified as hazardous under standard safety protocols, but proper handling guidelines (e.g., glovebox use for air-sensitive reactions) are recommended. Its low volatility and compatibility with common solvents (e.g., THF, DCM) enhance its usability in lab settings. Researchers also explore its potential in material science, particularly in polymer functionalization.

In summary, (2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7) is a high-value compound bridging academic research and industrial applications. Its stereochemical integrity, coupled with broad utility in organic synthesis, ensures its continued relevance in the chemical landscape.

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